molecular formula C23H28N2O3 B8382752 1-[2-(Cyclopent-3-en-1-yl)ethyl]-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione

1-[2-(Cyclopent-3-en-1-yl)ethyl]-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione

Cat. No. B8382752
M. Wt: 380.5 g/mol
InChI Key: CIUYCGPZIOUMNU-UHFFFAOYSA-N
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Patent
US05922727

Procedure details

5-Isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione and 2-(cyclopent-3-en-1-yl)ethyl toluenesulfonate were reacted by the same method with example 35 to obtain the titled compound (140 mg).
Name
5-Isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(cyclopent-3-en-1-yl)ethyl toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
36.8%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5](=[O:21])[NH:6][C:7](=[O:20])[NH:8][C:9]=1[C:10](=[O:19])[C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=1)([CH3:3])[CH3:2].C1(C)C(S(O[CH2:32][CH2:33][CH:34]2[CH2:38][CH:37]=[CH:36][CH2:35]2)(=O)=O)=CC=CC=1>>[CH:34]1([CH2:33][CH2:32][N:8]2[C:9]([C:10](=[O:19])[C:11]3[CH:12]=[C:13]([CH3:18])[CH:14]=[C:15]([CH3:17])[CH:16]=3)=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:21])[NH:6][C:7]2=[O:20])[CH2:38][CH:37]=[CH:36][CH2:35]1

Inputs

Step One
Name
5-Isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C(NC(NC1C(C1=CC(=CC(=C1)C)C)=O)=O)=O
Name
2-(cyclopent-3-en-1-yl)ethyl toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OCCC1CC=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CC1)CCN1C(NC(C(=C1C(C1=CC(=CC(=C1)C)C)=O)C(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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